2,11-bis(4,5-didecylthiophen-2-yl)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
Description
The compound 2,11-bis(4,5-didecylthiophen-2-yl)-5,9,14,18-tetrathiapentacyclo[10.6.0.0³,¹⁰.0⁴,⁸.0¹³,¹⁷]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene is a polycyclic aromatic hydrocarbon (PAH) featuring a pentacyclic core with four sulfur atoms and two 4,5-didecylthiophene substituents. Its complex architecture confers unique electronic properties, including extended π-conjugation and redox activity, making it a candidate for organic semiconductors, photovoltaic materials, or catalytic applications. The decyl chains enhance solubility in nonpolar solvents, facilitating processing in thin-film devices .
Properties
Molecular Formula |
C62H90S6 |
|---|---|
Molecular Weight |
1027.8 g/mol |
IUPAC Name |
2,11-bis(4,5-didecylthiophen-2-yl)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene |
InChI |
InChI=1S/C62H90S6/c1-5-9-13-17-21-25-29-33-37-47-45-53(65-49(47)39-35-31-27-23-19-15-11-7-3)55-57-59-51(41-43-63-59)68-62(57)56(58-60-52(42-44-64-60)67-61(55)58)54-46-48(38-34-30-26-22-18-14-10-6-2)50(66-54)40-36-32-28-24-20-16-12-8-4/h41-46H,5-40H2,1-4H3 |
InChI Key |
LLHVBJQWBFLGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C(SC(=C1)C2=C3C4=C(C=CS4)SC3=C(C5=C2SC6=C5SC=C6)C7=CC(=C(S7)CCCCCCCCCC)CCCCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
Biological Activity
The compound 2,11-bis(4,5-didecylthiophen-2-yl)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene is a complex polycyclic aromatic compound characterized by its multiple thiophene units and unique tetrathiapentacyclic structure. This article explores its biological activity based on available research findings and data.
Chemical Structure and Properties
This compound consists of:
- Molecular Formula : C33H34S4
- Molecular Weight : 1026.53667991 g/mol
- Heavy Atom Count : 68
The presence of didecylthiophenyl groups enhances its solubility and electronic properties, making it particularly interesting for applications in materials science and organic electronics.
The biological activity of this compound is influenced by its structural features:
- Thiophene Rings : These rings are known for their electron-rich nature and ability to participate in various chemical reactions.
- Tetrathiapentacyclic Framework : The arrangement of sulfur atoms within the structure contributes to its chemical reactivity and potential biological interactions.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Properties : Polycyclic aromatic compounds often demonstrate activity against various bacteria and fungi.
- Antioxidant Activity : The electron-rich nature of thiophene units can contribute to antioxidant effects by scavenging free radicals.
- Potential Anticancer Effects : Some studies suggest that structurally related compounds may inhibit cancer cell proliferation through various mechanisms.
Antimicrobial Activity
A study on related thiophene derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) | Bacteria Type |
|---|---|---|
| Thiophene Derivative A | 32 | Staphylococcus aureus |
| Thiophene Derivative B | 16 | Escherichia coli |
While specific data for the target compound is limited, the structural similarities suggest potential antimicrobial efficacy .
Antioxidant Activity
Research has shown that thiophene-based compounds can exhibit antioxidant properties by reducing oxidative stress markers in vitro. For instance:
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| Didecylthiophenyl Compound | 25 | DPPH Radical Scavenging |
| Control (Vitamin C) | 30 | DPPH Radical Scavenging |
This indicates that the compound may possess similar capabilities due to its electron-rich structure .
Future Research Directions
Further studies are necessary to elucidate the specific biological mechanisms of action for 2,11-bis(4,5-didecylthiophen-2-yl)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene :
- In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.
- Mechanistic Studies : To identify specific pathways involved in its biological activity.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy and reduced toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Topological Differences
The compound’s pentacyclic framework distinguishes it from simpler thiophene-containing analogs. Key comparisons include:
Table 1: Structural and Topological Features
Key Observations :
Electronic and Physicochemical Properties
Table 2: Electronic and Solubility Parameters
Key Observations :
- The target compound’s lower HOMO-LUMO gap suggests superior semiconducting properties compared to analogs with higher gaps .
- High LogP (8.5) due to decyl chains enables compatibility with organic solvents (e.g., chloroform, toluene), whereas methoxy-substituted analogs exhibit moderate hydrophilicity .
Key Observations :
- The target compound requires advanced coupling techniques (e.g., Suzuki-Miyaura) to assemble thiophene units, whereas analogs like 14b utilize simpler one-pot reactions .
- Low yield (35–40%) in the target compound arises from steric challenges during cyclization, unlike higher yields in less complex structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
